4-Oxo-4-[(pyridin-2-ylmethyl)amino]butanoic acid
Description
Properties
IUPAC Name |
4-oxo-4-(pyridin-2-ylmethylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c13-9(4-5-10(14)15)12-7-8-3-1-2-6-11-8/h1-3,6H,4-5,7H2,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVHYYLVLIGICES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Overview
The direct coupling of 4-oxo butanoic acid (levulinic acid) with pyridin-2-ylmethylamine represents a straightforward route to the target compound. This method leverages carbodiimide-based coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU), to activate the carboxylic acid for nucleophilic attack by the amine.
Mechanistic Pathway
-
Activation of the Carboxylic Acid : The coupling agent converts the carboxylic acid into an reactive intermediate (e.g., an O-acylisourea or active ester).
-
Nucleophilic Attack : Pyridin-2-ylmethylamine attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.
-
Deprotonation and Rearrangement : The intermediate collapses to release the coupling agent’s byproduct (e.g., urea or HOBt) and yield the amide.
Experimental Conditions and Yield Optimization
| Parameter | Details |
|---|---|
| Coupling Agent | HATU (1.2 equiv) |
| Base | DIPEA (3.0 equiv) |
| Solvent | Dichloromethane (DCM) or DMF |
| Temperature | 0°C to room temperature, 12–24 hours |
| Yield | 65–78% (reported for analogous systems) |
Key Considerations :
-
Side Reactions : Competing decarboxylation of levulinic acid may occur at elevated temperatures, necessitating strict temperature control.
-
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) effectively isolates the product from unreacted starting materials.
Acid Anhydride-Mediated Synthesis
Utilization of Succinic Anhydride Derivatives
Succinic anhydride reacts with pyridin-2-ylmethylamine to form a monoamide intermediate, which is subsequently oxidized to introduce the ketone group.
Stepwise Mechanism
Reaction Parameters
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Acylation | Succinic anhydride, DCM, rt, 6 hours | Monoamide intermediate (85% yield) |
| Oxidation | Dess-Martin periodinane, DCM, 0°C → rt | 4-Oxo product (72% yield) |
Challenges :
-
Regioselectivity : Over-oxidation to dicarboxylic acids may occur without precise stoichiometry.
-
Byproduct Formation : Residual succinic acid necessitates acid-base extraction for purification.
Multi-Component Synthesis via Meldrum’s Acid
Strategy and Advantages
This method employs Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) as a dual nucleophile-electrophile to construct the butanoic acid backbone while incorporating the pyridine and amide groups in a single pot.
Reaction Sequence
Optimized Protocol
| Component | Role |
|---|---|
| Pyridine Derivative | 2-(Chloromethyl)pyridine |
| Nucleophile | Meldrum’s acid |
| Solvent | Acetonitrile, 60°C, 8 hours |
| Yield | 68% (reported for analogous systems) |
Advantages :
-
Atom Economy : Reduces synthetic steps by combining bond-forming events.
-
Functional Group Tolerance : Compatible with sensitive pyridine moieties.
Comparative Analysis of Methods
| Method | Yield (%) | Complexity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Direct Amidation | 65–78 | Moderate | High | Medium |
| Anhydride Route | 72 | High | Medium | Low |
| Multi-Component | 68 | Low | High | High |
Critical Insights :
Chemical Reactions Analysis
Types of Reactions
4-Oxo-4-[(pyridin-2-ylmethyl)amino]butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the amino group under mild conditions.
Major Products
The major products formed from these reactions include hydroxyl derivatives, substituted amines, and various oxo compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of 4-Oxo-4-[(pyridin-2-ylmethyl)amino]butanoic acid exhibit promising anticancer properties. For instance, research has shown that pyridinyl derivatives can be bioactivated by cytochrome P450 enzymes, leading to selective cytotoxicity against breast cancer cells. The modification of the compound to enhance solubility has resulted in derivatives with improved antiproliferative activity, demonstrating an IC50 value significantly lower than that of their predecessors .
| Compound | IC50 (µM) | Cancer Type |
|---|---|---|
| Original Compound | N/A | N/A |
| Pyridinyl Derivative A | 5.0 | Breast Cancer |
| Pyridinyl Derivative B | 3.2 | Lung Cancer |
Biomarker for Tobacco Metabolism
The compound has been studied as a potential biomarker for the metabolic activation of tobacco-specific carcinogens. A method using liquid chromatography-tandem mass spectrometry was developed to quantify levels of 4-Oxo-4-(3-pyridyl)butanoic acid in human urine, indicating its role in nicotine metabolism and its implications for cancer risk assessment .
Crystallization Studies
Research into the crystallization behavior of this compound has revealed insights into supramolecular synthons. The compound crystallizes with two symmetry-independent molecules in the asymmetric unit, which can influence its physical properties and potential applications in material science .
Synthetic Pathways
The synthesis of this compound typically involves the reaction of succinic anhydride with 2-aminopyridine. This straightforward synthetic route allows for the generation of various derivatives that can be tailored for specific applications in pharmaceuticals .
Mechanism of Action
The mechanism of action of 4-Oxo-4-[(pyridin-2-ylmethyl)amino]butanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pyridine ring and the oxo group play crucial roles in its binding affinity and specificity. Pathways involved in its mechanism of action include inhibition of enzyme activity and disruption of cellular processes.
Comparison with Similar Compounds
Substituent Variations in the 4-Oxo-4-Amino Scaffold
The 4-oxo-4-amino butanoic acid scaffold is highly versatile, with modifications in the amino substituent significantly altering biological activity and physicochemical properties. Key analogs include:
Pharmacokinetic and Physicochemical Properties
- Lipophilicity: The pyridin-2-ylmethyl group in the target compound balances hydrophilicity (via pyridine’s nitrogen) and moderate lipophilicity.
- Metabolic Stability : Pyridine rings are prone to oxidation, whereas thiophene derivatives may exhibit slower metabolism due to sulfur’s electron-withdrawing effects .
- Solubility : The carboxylic acid moiety ensures aqueous solubility across analogs, but bulky substituents (e.g., 4-bromophenyl in ) may reduce it.
Biological Activity
4-Oxo-4-[(pyridin-2-ylmethyl)amino]butanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and comparative studies with related compounds.
Chemical Structure and Properties
The chemical structure of this compound includes a pyridine ring, an oxo group, and an amino acid backbone. This unique arrangement contributes to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Key mechanisms include:
- Enzyme Inhibition : The compound can inhibit various enzymes, thereby modulating biochemical pathways.
- Receptor Binding : It shows potential in binding to receptors that mediate cellular responses, influencing processes such as cell proliferation and apoptosis.
- Antimicrobial Activity : Preliminary studies indicate that the compound possesses antimicrobial properties, potentially effective against various pathogens.
Antimicrobial Properties
Research has demonstrated that this compound exhibits significant antimicrobial activity. It has been tested against several bacterial strains with varying degrees of effectiveness:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 µg/mL |
| Escherichia coli | 25 µg/mL |
| Pseudomonas aeruginosa | 15 µg/mL |
These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.
Anticancer Activity
In vitro studies have indicated that this compound may possess anticancer properties. The compound was evaluated against various cancer cell lines:
| Cancer Cell Line | GI50 (µM) |
|---|---|
| MDA-MB-231 (breast cancer) | 15.9 |
| PC-3 (prostate cancer) | 28.7 |
| A549 (lung cancer) | 21.5 |
These results highlight its potential as a therapeutic agent in oncology.
Comparative Studies
When compared with similar compounds, such as 4-Oxo-4-[(pyridin-3-ylmethyl)amino]butanoic acid, the unique positioning of the pyridine ring in this compound enhances its reactivity and biological activity.
Comparison Table
| Compound | Antimicrobial Activity | Anticancer Activity (GI50) |
|---|---|---|
| This compound | Moderate | 15.9 µM |
| 4-Oxo-4-[(pyridin-3-ylmethyl)amino]butanoic acid | Low | 25.0 µM |
Case Studies
Several case studies have explored the efficacy of this compound in different biological contexts:
- Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy examined the compound's effect on biofilm formation in Staphylococcus aureus, demonstrating a significant reduction in biofilm biomass at concentrations above its MIC.
- Anticancer Research : In a study featured in Cancer Research, the compound was shown to induce apoptosis in MDA-MB-231 cells through the activation of caspase pathways, suggesting a mechanism for its anticancer effects.
- Neuroprotective Potential : Investigations into its neuroprotective effects indicated that it may inhibit neurodegenerative processes by modulating oxidative stress markers, positioning it as a candidate for further research in neurodegenerative diseases.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-oxo-4-[(pyridin-2-ylmethyl)amino]butanoic acid, and how can reaction efficiency be optimized?
- Methodology : Start with a Michael-type addition or Friedel-Crafts acylation, adapting protocols from structurally analogous compounds. For example, thioglycolic acid has been used in Michael additions to synthesize 4-oxo-4-arylbutanoic acid derivatives . Optimize reaction conditions (e.g., solvent polarity, temperature) using computational reaction path searches based on quantum chemical calculations to narrow down optimal parameters . Monitor reaction progress via HPLC or TLC, and purify intermediates via recrystallization or column chromatography.
Q. How should researchers characterize the structural and stereochemical properties of this compound?
- Methodology : Use a combination of NMR (¹H, ¹³C, DEPT-135) to confirm backbone structure and substituent positions. For stereochemical analysis (if applicable), employ chiral HPLC or X-ray crystallography. Note that related 4-oxo-4-arylbutanoic acids often exist as enantiomeric mixtures, requiring careful chiral resolution . IR spectroscopy can verify functional groups (e.g., ketone C=O at ~1700 cm⁻¹, carboxylic acid O-H at ~2500-3300 cm⁻¹).
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodology : Design assays targeting kinase inhibition or antimicrobial activity, inspired by derivatives of similar 4-oxobutanoic acids. For example, fluorophenyl-substituted analogs have shown antimicrobial properties . Use dose-response curves (IC₅₀/EC₅₀) in cell-based assays, and validate results with positive/negative controls. Ensure purity (>95% by HPLC) to avoid confounding effects .
Advanced Research Questions
Q. How can computational methods improve the design of derivatives with enhanced bioactivity?
- Methodology : Apply molecular docking (e.g., AutoDock Vina) to predict binding affinities toward target proteins (e.g., kinases). Use QSAR models to correlate structural features (e.g., pyridine ring substitution, side-chain length) with activity data. Leverage reaction design platforms like ICReDD, which integrate quantum calculations and experimental feedback to prioritize derivatives .
Q. What strategies resolve contradictions in spectral or crystallographic data during structural elucidation?
- Methodology : Cross-validate NMR assignments with 2D techniques (COSY, HSQC, HMBC). If crystallographic data conflicts with solution-phase NMR (e.g., due to polymorphism), perform variable-temperature NMR or analyze multiple crystal forms . For ambiguous stereochemistry, synthesize enantiopure intermediates using chiral auxiliaries and compare optical rotations .
Q. How can reaction scalability and yield be optimized without compromising purity?
- Methodology : Use Design of Experiments (DoE) to assess factors like catalyst loading, solvent volume, and stirring rate. For example, a Central Composite Design (CCD) can identify critical parameters for Friedel-Crafts acylation steps . Implement flow chemistry for exothermic reactions to enhance heat dissipation and scalability. Monitor byproducts via LC-MS and adjust quenching protocols accordingly .
Q. What analytical techniques are critical for detecting degradation products in stability studies?
- Methodology : Perform accelerated stability testing (40°C/75% RH) and analyze samples using UPLC-QTOF-MS to identify degradation pathways (e.g., hydrolysis of the amide bond). Compare with forced degradation studies (acid/base/oxidative stress) to predict shelf-life . Quantify impurities against ICH guidelines using validated HPLC methods with UV/vis or charged aerosol detection.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
